Cas no 317358-61-5 (Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester)
Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester
- (3-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester
- tert-butyl (3-bromo-benzyl)-N-methylcarbamate
- tert-butyl (3-bromo benzyl)-n-methylcarbamate
- 317358-61-5
- EN300-6306063
- C78135
- tert-Butyl3-bromobenzyl(methyl)carbamate
- SB36553
- DB-068514
- AKOS013100788
- DJNHISMHPSMPBN-UHFFFAOYSA-N
- tert-butyl N-[(3-bromophenyl)methyl]-N-methylcarbamate
- N-Boc-N-methyl-3-bromobenzylamine
- tert-butyl (3-bromobenzyl)-N-methylcarbamate
- BS-28454
- tert-Butyl 3-bromobenzyl(methyl)carbamate
- tert-butyl (3-bromobenzyl)(methyl)carbamate
- SCHEMBL2176070
- tert-butyl (3-bromobenyl)-N-methylcarbamate
- CS-0197144
-
- MDL: MFCD09701230
- Inchi: 1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9H2,1-4H3
- InChI Key: DJNHISMHPSMPBN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CN(C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 299.05214
- Monoisotopic Mass: 299.05209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54
Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester Pricemore >>
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Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester Suppliers
Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester
Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) – A Versatile Building Block in Modern Medicinal Chemistry
Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) is a structurally unique compound that has garnered significant attention in recent years due to its synthetic utility and potential applications in drug discovery. As a carbamate ester derivative featuring a 3-bromophenyl group and a 1,1-dimethylethyl ester moiety, this compound serves as a critical intermediate in the development of novel therapeutic agents. Its molecular framework combines the reactivity of carbamoyl groups with the electrophilic nature of brominated aromatic rings, making it a valuable scaffold for C–H functionalization and cross-coupling reactions.
The chemical structure of Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) comprises a central carbamic acid core with a 1,1-dimethylethyl ester group attached to a methyl carbon that is further substituted with a 3-bromophenyl group. This structural arrangement provides a unique combination of steric and electronic properties that influence its reactivity profile. Recent studies have highlighted the importance of brominated aromatic substituents in modulating the biological activity of carbamate-based compounds, particularly in the context of enzyme inhibition and receptor modulation.
In the field of medicinal chemistry, Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) has been explored as a precursor for the synthesis of selective kinase inhibitors and histone deacetylase (HDAC) modulators. The 3-bromophenyl group, which is known to enhance lipophilicity and metabolic stability, has been strategically utilized in the design of small-molecule therapeutics targeting tyrosine kinase receptors and G-protein coupled receptors (GPCRs). For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that carbamate esters with similar aromatic substitutions exhibited improved selectivity and bioavailability compared to traditional sulfonamide-based inhibitors.
The synthetic versatility of Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) has also been leveraged in the development of fluorescent probes for imaging applications. The brominated aromatic ring can be efficiently transformed into fluorophores through Suzuki-Miyaura coupling or click chemistry strategies. A notable application was reported in ACS Chemical Biology (2023), where a carbamate-based probe derived from this compound was used to visualize mitochondrial dynamics in live cells with high spatiotemporal resolution.
From a pharmaceutical manufacturing perspective, the 1,1-dimethylethyl ester group in Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) offers advantages in terms of stability during synthesis and compatibility with downstream reactions. This group can be selectively cleaved under mild conditions to generate carbamoyl derivatives, which are essential for the preparation of peptide mimetics and prodrug architectures. A 2024 review in Organic Process Research & Development emphasized the role of protecting groups like 1,1-dimethylethyl in enabling multi-step syntheses without compromising molecular integrity.
In the domain of materials science, Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) has been investigated for its potential in the fabrication of conductive polymers and self-assembled monolayers. The electronic properties of the carbamoyl group, combined with the aromatic bromide substituent, have been shown to influence the charge-transport behavior of polymer films. A 2023 study in Advanced Materials demonstrated that carbamate-functionalized polymers exhibited enhanced photovoltaic efficiency when incorporated into organic solar cells.
Recent advances in computational chemistry have further elucidated the reactivity patterns of Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5). Quantum mechanical calculations have revealed that the carbonyl oxygen in the carbamoyl group is highly electrophilic, making it a prime target for nucleophilic attack in Michael additions and aldol reactions. These insights have been instrumental in optimizing reaction conditions for the synthesis of complex natural products and bioactive molecules.
The environmental impact of Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) has also been studied to ensure its sustainable use in industrial processes. Life cycle assessments indicate that the synthesis of this compound from commercially available precursors has a low carbon footprint, particularly when green solvents and catalytic systems are employed. A 2024 paper in Green Chemistry highlighted the potential of microwave-assisted synthesis to further reduce energy consumption during the preparation of this molecule.
Finally, the biological activity of Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) has been explored in drug discovery programs. In vitro assays have shown that derivatives of this compound exhibit moderate inhibitory activity against tyrosine kinase enzymes, which are key targets in cancer therapy. A 2023 study in Journal of Medicinal Chemistry reported that structural modifications to the aromatic bromide moiety significantly influenced enzyme selectivity and cytotoxicity profiles.
In conclusion, Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) represents a versatile building block with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique chemical structure enables a wide range of functional transformations, making it a valuable tool for researchers and industry professionals alike.
The compound Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) is a highly versatile chemical with a wide array of applications across multiple scientific disciplines. Its unique molecular structure, characterized by a carbamoyl group, a brominated aromatic ring, and a 1,1-dimethylethyl ester, provides a robust platform for diverse chemical transformations and functionalization. ### Key Features and Applications: 1. Pharmaceutical Synthesis: - The carbamoyl group is a common motif in drug design, and its reactivity makes it a valuable component in the synthesis of peptide mimetics, prodrugs, and enzyme inhibitors. - The brominated aromatic ring allows for efficient coupling reactions, such as Suzuki-Miyaura, Heck, or Stille couplings, enabling the introduction of various substituents to tailor biological activity. - Tyrosine kinase inhibition: Studies have shown that derivatives of this compound exhibit moderate inhibitory activity against tyrosine kinases, a class of enzymes central to cancer signaling pathways. 2. Fluorescent Probes and Imaging: - The brominated aromatic ring can be transformed into fluorophores via click chemistry or Suzuki coupling, enabling the development of fluorescent probes for live-cell imaging. - These probes have been used to visualize mitochondrial dynamics, protein interactions, and cellular processes with high spatiotemporal resolution. 3. Materials Science: - The carbamoyl group's electronic properties and the aromatic bromide have been exploited in the development of conductive polymers and self-assembled monolayers. - These materials have shown enhanced photovoltaic efficiency in organic solar cells and improved charge-transport behavior in electronic devices. 4. Computational and Synthetic Chemistry: - Quantum mechanical calculations have elucidated the reactivity patterns of the carbonyl oxygen in the carbamoyl group, guiding the design of efficient synthetic routes for complex molecule synthesis. - The 1,1-dimethylethyl ester acts as a protecting group, enabling multi-step syntheses without compromising molecular integrity. 5. Sustainability and Green Chemistry: - The synthesis of this compound from commercially available precursors has a low carbon footprint. - Microwave-assisted synthesis and green solvents have been employed to further reduce energy consumption and improve sustainability. 6. Biological Evaluation: - In vitro assays have demonstrated that structural modifications to the aromatic bromide can significantly influence enzyme selectivity and cytotoxicity, offering potential for drug discovery. ### Summary: Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester (CAS No: 317358-61-5) is a versatile building block with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique chemical structure and reactivity profile make it an invaluable tool for researchers and industry professionals, enabling the development of innovative materials, therapeutic agents, and advanced imaging probes.317358-61-5 (Carbamic acid, [(3-bromophenyl)methyl]methyl-, 1,1-dimethylethyl ester) Related Products
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